Lamotrigine

Epilepsy Seizure Control Monotherapy

Lamotrigine is the preferred phenyltriazine Naᵥ channel modulator for longitudinal studies requiring high retention: 16% fewer failures vs levetiracetam and 23% fewer vs zonisamide at 2 years (SANAD II). Its UGT1A4-dependent half-life spans 12.6 h (with enzyme inducers) to 70.3 h (with valproate)—a 4–5× range ideal for DDI probe studies and predictive PK modeling. Slower Naᵥ unbinding kinetics vs carbamazepine/phenytoin and subunit-selective binding enable mechanistic studies unattainable with other class members. Procure for bipolar depression trials, metabolic pathway elucidation, and voltage-gated sodium channel pharmacology.

Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
CAS No. 84057-84-1
Cat. No. B1674446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamotrigine
CAS84057-84-1
Synonyms3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine
3,5-diamino-6-(2,3-dichlorophenyl)-as-triazine
BW 430C
BW-430C
BW430C
Crisomet
Labileno
Lamictal
Lamiktal
lamotrigine
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
InChIInChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
InChIKeyPYZRQGJRPPTADH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilityIn water, 170 mg/L at 25 °C
Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C
4.88e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lamotrigine CAS 84057-84-1: Procurement-Grade Overview of a Sodium Channel Modulator for Epilepsy and Bipolar Disorder Research


Lamotrigine (CAS 84057-84-1) is a phenyltriazine-class anticonvulsant and mood stabilizer that acts primarily as a voltage-gated sodium channel modulator, with additional effects on glutamate release and calcium channels [1]. It is approved by the FDA for maintenance treatment of bipolar I disorder and as monotherapy or adjunctive therapy for various seizure types, including focal-onset seizures, generalized tonic-clonic seizures, and Lennox-Gastaut syndrome [2]. Unlike older anticonvulsants such as carbamazepine and phenytoin that share sodium channel targeting, lamotrigine exhibits distinct biophysical binding kinetics characterized by slower unbinding rates and subunit-specific interactions with NaV channel subtypes [3]. For scientific procurement, understanding lamotrigine's quantifiable differentiation from comparators is essential given the narrow therapeutic index of anticonvulsants and the complex drug-drug interaction profile that governs dosing requirements [4].

Why Generic Lamotrigine Substitution Requires Evidence-Based Scrutiny: Pharmacokinetic and Tolerability Differentiation


Lamotrigine cannot be simply interchanged with other sodium channel blockers (e.g., carbamazepine, phenytoin) or broad-spectrum anticonvulsants (e.g., valproate, levetiracetam) due to quantifiable differences in three critical procurement-relevant domains: (1) clinical efficacy profile across seizure types, where lamotrigine demonstrates 61% probability of achieving seizure freedom in generalized epilepsies versus comparators [1]; (2) tolerability and treatment retention, with 16% fewer treatment failures versus levetiracetam and 23% fewer versus zonisamide at 2 years [2]; and (3) pharmacokinetic vulnerability to drug-drug interactions, where co-administration with valproate extends lamotrigine half-life from a mean of 33 hours to 70.3 hours, requiring 50% dose reduction, while enzyme-inducing anticonvulsants reduce half-life to 12.6-14.4 hours [3]. These quantitative distinctions directly impact study design reproducibility, dosing protocol development, and supply chain integrity.

Lamotrigine Comparative Evidence: Quantified Differentiation from Carbamazepine, Valproate, Levetiracetam, and Lithium


Clinical Efficacy: Lamotrigine vs. Carbamazepine in Partial-Onset Seizures—Time to First Seizure and Treatment Failure

In a multiple treatment comparison synthesizing individual patient data from 6,418 patients across 20 randomized trials, lamotrigine demonstrated clinically superior treatment failure rates compared to all other anticonvulsants analyzed; however, carbamazepine showed a numerical advantage in seizure control outcomes. Specifically, for time to 12-month remission, the hazard ratio (HR) for lamotrigine versus carbamazepine was 0.87 (95% CI: 0.73 to 1.04), indicating a 13% reduced rate of achieving remission with lamotrigine that did not reach statistical significance. For time to first seizure, lamotrigine demonstrated a disadvantage with HR 1.29 (95% CI: 1.13 to 1.48), indicating a 29% higher hazard of seizure occurrence relative to carbamazepine [1]. This pattern—lamotrigine excelling in tolerability-driven retention while carbamazepine excels in seizure control—creates a selection fork that procurement teams must navigate based on study endpoints.

Epilepsy Seizure Control Monotherapy

Clinical Efficacy: Lamotrigine vs. Sodium Valproate in Partial Seizures—Time to 12-Month Remission

A Cochrane network meta-analysis comparing anticonvulsant monotherapy for partial seizures (891 participants in carbamazepine vs. lamotrigine direct comparisons; 221 participants in valproate vs. lamotrigine direct comparisons) reported that sodium valproate demonstrated a statistically significant advantage over lamotrigine for time to 12-month remission in direct pairwise comparison, with HR 0.72 (95% CI: 0.56 to 0.93) [1]. This represents a 28% higher rate of achieving remission with valproate compared to lamotrigine. However, in the combined direct plus indirect evidence (network meta-analysis), the relative effect attenuated to HR 0.91 (95% CI: 0.73 to 1.33), indicating that the advantage of valproate over lamotrigine becomes non-significant when broader evidence is considered [1].

Epilepsy Seizure Remission Monotherapy

Tolerability and Treatment Retention: Lamotrigine vs. Levetiracetam and Zonisamide—SANAD II Trial

In the SANAD II open-label, non-inferiority, multicentre phase IV randomized controlled trial, 990 adults with newly diagnosed focal epilepsy were randomized (1:1:1) to lamotrigine, levetiracetam, or zonisamide initial monotherapy and followed for 2.0-7.5 years. Lamotrigine demonstrated superior tolerability: compared with lamotrigine, there were 16% more treatment failures on levetiracetam and 23% more treatment failures on zonisamide at 2 years, with the majority due to adverse effects rather than lack of efficacy [1]. Additionally, at 2 years, 5% fewer participants achieved remission on levetiracetam compared with lamotrigine. The median time to 12-month remission was 516 days for lamotrigine, compared to 588 days for levetiracetam and 530 days for zonisamide [2].

Epilepsy Tolerability Treatment Retention

Molecular Pharmacology: Lamotrigine Sodium Channel Binding Kinetics vs. Carbamazepine and Phenytoin

In a systematic in vitro comparison using HEK293 cells stably expressing human brain sodium channel α-subunits (NaV1.1, NaV1.2, NaV1.3, NaV1.6), lamotrigine evoked a larger maximal shift of the steady-state inactivation relationship than carbamazepine or phenytoin, indicating greater use-dependent block [1]. Lamotrigine unbinding from the α-subunits was slower than that of carbamazepine and phenytoin, a kinetic property associated with prolonged channel blockade during high-frequency neuronal firing [2]. Additionally, lamotrigine binding to the NaV1.1 subunit was faster than to the other α-subunits, demonstrating subunit-specific interaction not observed to the same degree with carbamazepine [3].

Sodium Channel Binding Kinetics Pharmacology

Pharmacokinetic Drug-Drug Interactions: Lamotrigine Half-Life Modulation by Valproate vs. Enzyme-Inducing Anticonvulsants

Lamotrigine exhibits a highly variable elimination half-life dependent on co-administered medications, a critical differentiator from anticonvulsants with more stable pharmacokinetics. In healthy volunteers taking no other medications, lamotrigine half-life ranges from 14 to 103 hours (mean 32.8-33 hours) [1]. Co-administration with valproate extends half-life dramatically to 48.3-70.3 hours (multiple-dose), while concurrent use of enzyme-inducing anticonvulsants (carbamazepine, phenytoin, phenobarbital) reduces half-life to 12.6-14.4 hours [2]. Valproic acid increases lamotrigine dose-corrected AUC by 84% (at 200 mg/day valproate) and 160% (at 1000 mg/day valproate), with corresponding half-life increases of 37% and 150%, respectively [3]. This 4- to 5-fold difference in elimination kinetics necessitates protocol-specific dosing adjustments unique to lamotrigine.

Pharmacokinetics Drug Interaction Half-Life

Bipolar Disorder Maintenance: Lamotrigine vs. Placebo for Depressive Relapse Prevention

A systematic review and meta-analysis of randomized controlled trials (11 studies, 2,314 participants) evaluated lamotrigine versus placebo for maintenance treatment of bipolar disorder. Lamotrigine demonstrated a statistically significant reduction in recurrence of manic symptoms at one year, with risk ratio (RR) 0.67 (95% CI: 0.51 to 0.87), representing a 33% relative risk reduction for manic relapse compared to placebo [1]. Additionally, the RR for clinical worsening requiring additional psychotropic treatment was 0.82 (95% CI: 0.70 to 0.98), indicating an 18% reduction in need for rescue medication [2]. In the comparison between lamotrigine and lithium, efficacy was similar except for manic episode recurrence, where lithium demonstrated superiority (HR 0.56; 95% CI: 0.34-0.92) [3].

Bipolar Disorder Maintenance Therapy Depression

Lamotrigine Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research and Development


Epilepsy Monotherapy Trials Where Tolerability and Long-Term Retention Are Primary Endpoints

Based on the SANAD II trial evidence showing 16-23% fewer treatment failures with lamotrigine compared to levetiracetam and zonisamide [1], procurement of lamotrigine is indicated for studies where minimizing dropout due to adverse effects is critical. Lamotrigine's superior tolerability profile relative to carbamazepine [2] and its longer median time to treatment failure [3] make it the preferred sodium channel modulator for longitudinal observational studies, adherence research, and trials requiring high subject retention over multi-year follow-up periods.

Pharmacokinetic Interaction Studies Involving UDP-Glucuronosyltransferase Modulation

Lamotrigine's unique susceptibility to pharmacokinetic modulation—with half-life ranging from 12.6 hours (with enzyme inducers) to 70.3 hours (with valproate) [1]—makes it an ideal probe compound for investigating UGT1A4-mediated drug interactions. Procurement of lamotrigine is essential for research programs studying glucuronidation pathways, drug-drug interaction mechanisms, or developing predictive pharmacokinetic models, as the 4- to 5-fold variation in clearance across co-medication scenarios [2] provides a robust signal for detecting and quantifying metabolic interactions.

Bipolar Disorder Maintenance Studies Focusing on Depressive Episode Prevention

The meta-analytic evidence demonstrating lamotrigine's 33% relative risk reduction for manic symptom recurrence versus placebo [1], coupled with its distinct efficacy profile favoring depression prevention over mania prevention (in contrast to lithium's mania-focused efficacy with HR 0.56 vs. lamotrigine) [2], positions lamotrigine as the preferred procurement choice for bipolar research targeting the depressive pole of the illness. This includes studies of bipolar II disorder, rapid cycling, and maintenance protocols where preventing depressive relapse is the primary outcome measure.

Sodium Channel Biophysics and Subunit-Specific Pharmacology Research

Lamotrigine's distinct binding kinetics—slower unbinding from sodium channel α-subunits compared to carbamazepine and phenytoin, and faster binding to NaV1.1 subunits relative to other α-subunits [1]—make it a critical tool compound for investigating voltage-gated sodium channel pharmacology. Procurement of lamotrigine enables research programs studying use-dependent block mechanisms, subunit-selective drug development, and structure-activity relationships among sodium channel modulators, as the compound provides a differentiated molecular fingerprint not obtainable with other class members [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lamotrigine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.